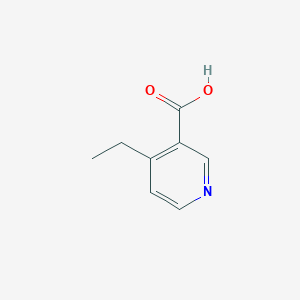
4-Ethylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylnicotinic acid is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . The molecule contains a total of 20 atoms, including 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 4-Ethylnicotinic acid is determined by its chemical formula, C8H9NO2 . The structure of a molecule can be analyzed using various techniques such as Raman spectroscopy, which uses the vibration of molecules to provide chemical and structural data .
Chemical Reactions Analysis
The chemical reactions involving 4-Ethylnicotinic acid would depend on the specific conditions and reactants present. In general, the reactions chosen for analysis must be fast, complete, and specific . The volume of reactant solution required for complete reaction with the compound allows us to calculate the concentration of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Ethylnicotinic acid can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Wissenschaftliche Forschungsanwendungen
- Efficacy : 2-substituted aryl derivatives of 4-Ethylnicotinic acid have demonstrated anti-inflammatory and analgesic effects. These compounds show promise as potential drugs within this class .
Anti-Inflammatory and Analgesic Properties
Industrial Applications
Safety and Hazards
Wirkmechanismus
Target of Action
4-Ethylnicotinic acid, a derivative of niacin, is believed to target the same receptors as niacin. Niacin, also known as vitamin B3, targets several receptors in the human body, including the high-affinity niacin receptor, GPR109A . This receptor is expressed in various tissues, including adipose tissue, immune cells, and keratinocytes . Activation of GPR109A by niacin leads to various physiological responses, including the inhibition of lipolysis in adipose tissue .
Mode of Action
The mode of action of 4-Ethylnicotinic acid is thought to be similar to that of niacin. Niacin acts as a ligand for the GPR109A receptor, leading to the activation of various intracellular signaling pathways . This activation results in the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels and the inhibition of protein kinase A . This ultimately results in the inhibition of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids .
Biochemical Pathways
4-Ethylnicotinic acid, like niacin, is involved in several biochemical pathways. It acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions . These coenzymes play a vital role in various metabolic processes, including glycolysis, the citric acid cycle, and the electron transport chain . By maintaining the intracellular pool of NAD and NADP, 4-Ethylnicotinic acid plays a crucial role in cellular metabolism .
Pharmacokinetics
Niacin is well-absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The bioavailability of niacin can be influenced by various factors, including the dosage form and the presence of food in the stomach .
Result of Action
The primary result of the action of 4-Ethylnicotinic acid is the reduction of free fatty acid release from adipose tissue, leading to decreased levels of serum free fatty acids . This can have various downstream effects, including a reduction in the synthesis of low-density lipoprotein (LDL) cholesterol in the liver . Additionally, by serving as a precursor to NAD and NADP, 4-Ethylnicotinic acid plays a crucial role in energy production and other metabolic processes .
Action Environment
The action of 4-Ethylnicotinic acid can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound . Additionally, factors such as the individual’s metabolic rate, liver function, and kidney function can influence the metabolism and excretion of 4-Ethylnicotinic acid . Furthermore, the expression levels of the GPR109A receptor can vary between individuals and can be influenced by factors such as diet, lifestyle, and genetic factors .
Eigenschaften
IUPAC Name |
4-ethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCHFWHASWLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)


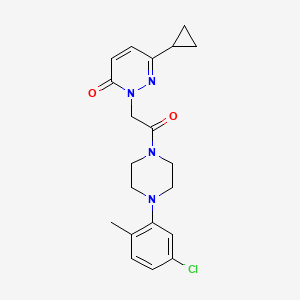
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
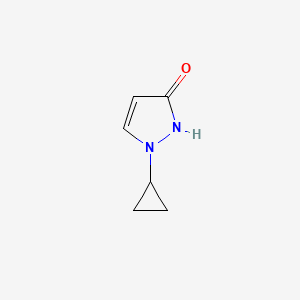
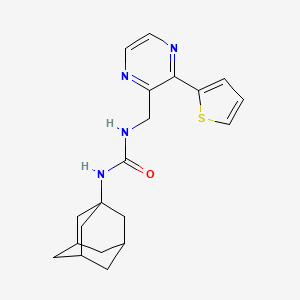
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)

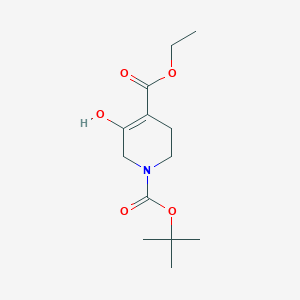
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)